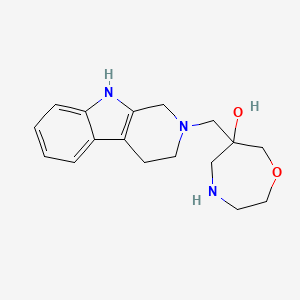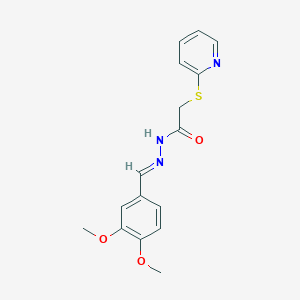![molecular formula C21H18N4OS B5550591 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide involves various chemical reactions, including functionalization reactions and cyclization processes. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamide and imidazo[4,5-b] pyridine derivatives (Yıldırım et al., 2005). These reactions and the mechanisms involved offer insights into the synthetic pathways that can be employed for the synthesis of complex molecules like 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide is characterized by the presence of multiple heterocyclic rings, such as thiazole and imidazole, which significantly influence their chemical behavior. The structural characterization of these compounds is typically achieved through spectroscopic techniques, including NMR and mass spectrometry, providing detailed information on the molecular framework and functional groups present (Horishny et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide and related compounds involves interactions with various reagents, leading to the formation of new bonds and functional groups. For example, N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, influenced by methyl functionality and S⋯O interactions, highlighting the role of non-covalent interactions in determining the chemical properties of such molecules (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, including 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide, are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the functional groups and the overall molecular geometry. Research into similar compounds has provided insights into their behavior under various conditions, contributing to a better understanding of their physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide are determined by the functional groups present and the molecular structure. Studies on related compounds have shown a range of chemical behaviors, including antimicrobial activity and interactions with biological molecules. For example, N-substituted imidazolylbenzamides have been investigated for their electrophysiological activity, demonstrating the potential for diverse chemical functionalities and biological interactions (Morgan et al., 1990).
科学的研究の応用
Experimental and Theoretical Studies of Functionalized Compounds
Compounds with benzoyl, pyrazole, and imidazole motifs have been explored for their potential in various reactions and applications. For example, the synthesis and characterization of pyrazole-3-carboxamide derivatives through functionalization reactions demonstrate the versatility of these compounds in creating novel structures with potential scientific applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Antitumor and Antioxidant Agents
New fused and binary 1,3,4‐thiadiazoles, synthesized for their potential as antitumor and antioxidant agents, showcase the relevance of thiazole derivatives in medical research. These compounds offer insights into the development of novel therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013).
Antiproliferative Properties and DNA Binding
The design and synthesis of novel compounds bearing benzothiazole and benzimidazole motifs, and their evaluation for antiproliferative activities and DNA binding properties, highlight the potential of such structures in cancer research. These studies reveal the selective activity against certain cancer cell lines, providing a foundation for further exploration of similar compounds (M. Cindrić et al., 2017).
α-Glucosidase Inhibitors
Research into albendazole derivatives as α-glucosidase inhibitors demonstrates the scientific interest in modifying benzimidazole structures for potential therapeutic uses. This work, including molecular docking and ADME prediction, underscores the utility of these derivatives in drug discovery processes (Sevil Şenkardeş, Necla Kulabaş, & Sukriye Guniz Kucukguzel, 2022).
Antibacterial Agents
The development of novel analogs with antibacterial activity, particularly those incorporating the benzo[d]thiazolyl and pyrazol-5-one motifs, showcases the ongoing research into new antimicrobial agents. These studies provide valuable insights into the structural features contributing to antibacterial efficacy (M. Palkar et al., 2017).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-benzyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(18-14-27-20(24-18)12-16-6-2-1-3-7-16)23-13-17-8-4-5-9-19(17)25-11-10-22-15-25/h1-11,14-15H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQUTJKLZPAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCC3=CC=CC=C3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)